Boc-D-Alb-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

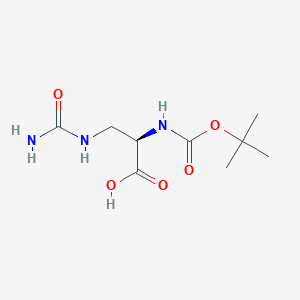

“Boc-D-Alb-OH” is a compound used in peptide synthesis . It is also known as “N-α-t.-Boc-D-alanine” and has the empirical formula C8H15NO4 . The molecular weight of this compound is 189.21 .

Synthesis Analysis

The synthesis of “this compound” involves the use of Boc anhydride, which has been studied over various catalytic and solvent systems . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringCC@@HOC(C)(C)C)C(O)=O . The InChI key for this compound is QVHJQCGUWFKTSE-RXMQYKEDSA-N . Chemical Reactions Analysis

“this compound” is involved in Boc solid-phase peptide synthesis . The Boc group can be cleaved by mild acidolysis . An efficient and eco-friendly protocol for the BOC protection of amines has been reported, which is highly efficient, chemoselective, with excellent yields and easy product isolation .Physical And Chemical Properties Analysis

“this compound” is a powder form compound . It has a quality level of 100 and an assay of ≥98.0% (TLC) . The storage temperature for this compound is between 2-30°C .Wissenschaftliche Forschungsanwendungen

Boc-D-Alb-OH has been used in a variety of scientific research applications, including drug discovery, peptide synthesis, and proteomics. It has been shown to have potent antiviral and anticancer activity, making it a promising candidate for the development of new drugs. In addition, this compound has been used to synthesize a variety of peptides, including those with antimicrobial and immunomodulatory properties.

Wirkmechanismus

Target of Action

Boc-D-Ala-OH, also known as N-tert-butoxycarbonyl-D-alanine, is a derivative of the amino acid alanine . It is primarily used as a protecting group in peptide synthesis . The primary target of Boc-D-Ala-OH is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Boc group in Boc-D-Ala-OH serves as a protective group for the amine functional group in amino acids during peptide synthesis . The Boc group is added to the amino acid through a reaction with di-tert-butyl dicarbonate . The Boc group can be removed later by treating with a strong acid such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .

Biochemical Pathways

The use of Boc-D-Ala-OH is primarily in the field of peptide synthesis. It plays a crucial role in the protection and deprotection of the amine functional group, which is a significant step in the synthesis of peptides . The exact biochemical pathways affected would depend on the specific peptide being synthesized.

Result of Action

The primary result of the action of Boc-D-Ala-OH is the protection of the amine group in amino acids during peptide synthesis, allowing for the successful production of the desired peptide . This protection is reversible, allowing for the removal of the Boc group when no longer needed .

Action Environment

The efficacy and stability of Boc-D-Ala-OH are influenced by various environmental factors. For instance, the process of adding and removing the Boc group requires specific reaction conditions, including the presence of certain solvents and a controlled pH . Furthermore, Boc-D-Ala-OH should be stored under specific conditions (below +30°C) to maintain its stability .

Vorteile Und Einschränkungen Für Laborexperimente

Boc-D-Alb-OH has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Careful handling and storage are necessary to ensure the safety and effectiveness of this compound in lab experiments.

Zukünftige Richtungen

There are several future directions for research on Boc-D-Alb-OH, including the development of new drugs based on its antiviral and anticancer activity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as immunology and proteomics. Finally, the synthesis and characterization of novel this compound derivatives may lead to the discovery of new compounds with enhanced activity and specificity.

Synthesemethoden

Boc-D-Alb-OH can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS involves the stepwise addition of amino acids to a growing peptide chain, while solution-phase peptide synthesis involves the reaction of protected amino acids in solution. Both methods have been successfully used to synthesize this compound, with high yields and purity.

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-3-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O5/c1-9(2,3)17-8(16)12-5(6(13)14)4-11-7(10)15/h5H,4H2,1-3H3,(H,12,16)(H,13,14)(H3,10,11,15)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIBIUKNOFSXFF-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CNC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole](/img/structure/B2950426.png)

![3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2950430.png)

![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2950437.png)

![N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea](/img/structure/B2950447.png)